molecular formula C19H16N6O2S B2553021 3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 895116-95-7

3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B2553021
CAS No.: 895116-95-7
M. Wt: 392.44
InChI Key: ZHNQMUZWIGIYAT-UHFFFAOYSA-N
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Description

The compound 3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide features a hybrid scaffold combining a benzamide moiety, a 1,2,4-thiadiazole ring, and a 1,2,3-triazole substituent. Its structure is characterized by:

  • Methoxy group at the 3-position of the benzamide.
  • 5-Methyl-1-phenyl-1H-1,2,3-triazole linked to the thiadiazole core.
  • Thiadiazole-triazole pharmacophore, which is associated with diverse biological activities, including antimicrobial and enzyme inhibition properties .

Properties

IUPAC Name

3-methoxy-N-[3-(5-methyl-1-phenyltriazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-12-16(22-24-25(12)14-8-4-3-5-9-14)17-20-19(28-23-17)21-18(26)13-7-6-10-15(11-13)27-2/h3-11H,1-2H3,(H,20,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNQMUZWIGIYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often formed through a cyclization reaction involving thiosemicarbazide and a suitable carbonyl compound.

    Coupling Reactions: The final step involves coupling the triazole-thiadiazole intermediate with 3-methoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole and thiadiazole rings can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the triazole ring can yield a dihydrotriazole derivative.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Research indicates that derivatives of triazole and thiadiazole exhibit notable activity against a range of bacteria and fungi. For instance, compounds containing triazole rings have been synthesized and tested for their efficacy against pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial effects .

Case Study: Antimicrobial Screening

A study focused on the synthesis of triazole derivatives revealed that several compounds exhibited strong antimicrobial activity. The testing was performed using agar-well diffusion methods, confirming the effectiveness of these compounds against both gram-positive and gram-negative bacteria .

Antifungal Properties

In addition to antibacterial activity, 3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide has also been evaluated for antifungal properties. Research has shown that similar compounds can effectively inhibit the growth of fungal strains like Aspergillus niger and Candida albicans .

Case Study: Antifungal Efficacy

A comparative study assessed various triazole derivatives against fungal pathogens. The results indicated that certain modifications in the chemical structure significantly enhanced antifungal potency, suggesting a potential pathway for developing new antifungal agents .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory effects. Similar compounds in the literature have demonstrated the ability to inhibit inflammatory mediators, making them candidates for treating inflammatory diseases .

Research Insights

Studies on related thiazole derivatives have shown that they can reduce inflammation markers in vitro, indicating a mechanism that could be explored further for therapeutic applications in conditions like arthritis or other inflammatory disorders .

Anticancer Activity

Emerging research suggests that triazole and thiadiazole derivatives may possess anticancer properties. The presence of these heterocycles in this compound positions it as a candidate for further investigation in cancer therapy.

Case Study: Cancer Cell Line Testing

In vitro studies on similar compounds have shown cytotoxic effects against various cancer cell lines. These studies highlight the need for further exploration into the mechanisms of action and efficacy of this compound against specific cancer types.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. The triazole and thiadiazole rings play a crucial role in this binding process, as they can form hydrogen bonds and hydrophobic interactions with the enzyme.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Benzamide Derivatives

Table 1: Key Structural Variations and Properties
Compound Name Substituent on Benzamide Triazole Substituent Molecular Weight Notable Properties Reference
Target Compound 3-Methoxy Phenyl 434.51 g/mol Hybrid thiadiazole-triazole core
4-Chloro-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide 4-Chloro 4-Ethylphenyl 424.91 g/mol Increased lipophilicity
3-Methoxy-N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide 3-Methoxy 4-Isopropylphenyl 434.51 g/mol Enhanced steric bulk
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide 4-Methoxy None (lacks triazole core) 263.27 g/mol Simplified structure, lower complexity

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : The 4-isopropylphenyl substituent () introduces steric hindrance, which may influence binding affinity to target proteins .
  • Core Modifications : Removal of the triazole-thiadiazole core () drastically reduces molecular complexity and likely diminishes biological activity .

Triazole-Thiadiazole Hybrids

Key Observations :

  • Antimicrobial Activity : The benzothiazole-triazole hybrids () show moderate activity against E. coli, suggesting that the thiadiazole-triazole core in the target compound may require additional substituents for enhanced efficacy .
  • Synthetic Routes : The target compound’s synthesis likely involves hydrazide condensation (as in ) or copper-catalyzed cycloaddition (as in ) .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The chloro-substituted analog () has a higher logP than the methoxy derivatives, impacting bioavailability .
  • Metabolic Stability : The trifluoromethylphenyl analog () exhibits improved metabolic stability due to the electron-withdrawing CF₃ group, whereas the target compound’s methoxy group may increase susceptibility to oxidative metabolism .

Biological Activity

3-methoxy-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, emphasizing its therapeutic implications.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with acetophenone in the presence of sodium hydroxide. The reaction typically yields colorless crystals after recrystallization from dimethylformamide .

Anticancer Activity

Research indicates that compounds containing the thiadiazole and triazole moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : The compound demonstrated cytotoxic effects comparable to established chemotherapeutics like cisplatin against A549 (lung cancer) and C6 (glioma) cell lines without notable toxicity to normal cells .
Cell LineIC50 (µM)Reference
A54910.5
C612.0
NIH/3T3>100

The mechanism by which this compound exerts its anticancer effects likely involves the inhibition of matrix metalloproteinases (MMPs), particularly MMP-9. MMPs play critical roles in tumor progression through processes such as angiogenesis and tissue invasion. Docking studies suggest that this compound has a strong affinity for the active site of MMPs .

Antimicrobial Activity

Additionally, compounds with similar structural features have exhibited antimicrobial properties. The presence of the thiadiazole moiety is associated with antibacterial and antifungal activities against various pathogens. Studies have shown that derivatives can inhibit bacterial growth effectively .

Case Studies

Case Study 1 : A study demonstrated that a related thiadiazole derivative significantly inhibited the proliferation of HeLa cells with an IC50 value in the submicromolar range. This suggests a strong potential for therapeutic application in cervical cancer treatment .

Case Study 2 : Another investigation into a series of triazole-thiadiazole compounds revealed that they possess potent antitrypanosomal activity against Trypanosoma brucei, indicating their potential use in treating diseases like sleeping sickness .

Q & A

Q. What are the key considerations in designing a synthesis pathway for this compound?

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer:

  • Spectroscopy :
  • 1H^1H NMR: Aromatic protons (δ 7.0-8.5 ppm), methoxy group (δ ~3.8 ppm) .
  • 13C^{13}C NMR: Thiadiazole C-S (δ ~170 ppm), benzamide C=O (δ ~165 ppm) .
    • Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N values (tolerance <0.4%) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals (e.g., triazole vs. thiadiazole carbons) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (if crystals are obtainable) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Example : In a triazole-thiadiazole hybrid, HMBC correlations confirmed the linkage between the triazole C-4 and thiadiazole C-5 .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

Methodological Answer:

  • Substituent Effects :
  • Electron-Withdrawing Groups : Fluorine or nitro groups on the benzamide enhance antimicrobial activity (MIC reduced by 50% in analogs) .

  • Bulkier Substituents : Cycloheptyl or adamantyl groups improve binding to hydrophobic enzyme pockets .

    • Docking Studies : Use AutoDock Vina to predict interactions with targets (e.g., fungal CYP51 for antifungals) .

    Data Table :

    ModificationBiological Activity (IC50_{50})TargetReference
    4-Fluorophenyl12 µM (Antifungal)CYP51
    4-Methoxyphenyl8 µM (Antibacterial)DNA gyrase

Q. How do solvatochromic properties influence the compound’s reactivity?

Methodological Answer:

  • Solvent Polarity : Measure UV-Vis shifts in solvents (e.g., λmax_{\text{max}} varies by 20 nm from hexane to DMSO) to assess charge-transfer interactions .
  • DFT Calculations : Correlate experimental λmax_{\text{max}} with HOMO-LUMO gaps (ΔE ~3.5 eV in polar solvents) .

Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity?

Methodological Answer:

  • Re-evaluate Binding Models : Adjust docking parameters (e.g., flexibility of active site residues) .
  • Metabolic Stability : Test plasma stability (e.g., t1/2_{1/2} <2 hrs indicates rapid degradation) .
  • Synergistic Effects : Screen with adjuvants (e.g., efflux pump inhibitors) to overcome resistance .

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